3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
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Overview
Description
3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a chemical compound with the molecular formula C14H22N4O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of appropriate amines with benzothiadiazine derivatives. The reaction conditions often include the use of solvents such as ethanol or trifluoroethanol to facilitate the reaction . The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiadiazine compounds.
Scientific Research Applications
3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide include:
- N,N’-Bis{3-[3-(Dimethylamino)propylamino]propyl}perylene-3,4,9,10-tetracarboxylic diimide (PDINN)
- 3-(Dimethylamino)propylamine (DMAPA)
Uniqueness
What sets this compound apart is its unique benzothiadiazine ring system, which imparts specific chemical and physical properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
Molecular Formula |
C14H22N4O2S |
---|---|
Molecular Weight |
310.42 g/mol |
IUPAC Name |
3-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H22N4O2S/c1-4-18-12-8-5-6-9-13(12)21(19,20)16-14(18)15-10-7-11-17(2)3/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,15,16) |
InChI Key |
XPBCBOARZTYTFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)NC1=NCCCN(C)C |
Origin of Product |
United States |
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